N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide
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Overview
Description
“N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide” is a chemical compound. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .Chemical Reactions Analysis
The synthesis of a related compound, “®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol”, involved an ion-pair reaction (green chemistry) at room temperature . The solid complex was characterized by several physicochemical methods .Scientific Research Applications
Photostability and Biological Activity
Matsumoto et al. (1992) explored the stability of fluoroquinolones, a class of compounds related to N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide, under UV light. Their research demonstrated that the introduction of a methoxy group at the 8 position significantly enhances the photostability of these compounds, which is crucial for maintaining their antibacterial activities without increasing cytotoxicity upon UV irradiation (Matsumoto et al., 1992).
Antibacterial Activity and Safety
Sánchez et al. (1995) synthesized a series of 8-alkoxyquinolone carboxylic acids, including derivatives with methoxy groups, to evaluate their antibacterial activity. Their findings indicated that these compounds possess significant antibacterial efficacy against a range of pathogens, with the added benefit of reduced potential side effects, such as phototoxicity and cytotoxicity, compared to other quinolones (Sánchez et al., 1995).
Metabolism in Liver Microsomes
The metabolism of 8-aminoquinoline antileishmanial drugs, closely related to this compound, was studied by Theoharides et al. (1985) in rat liver microsomes. This research provides insight into the metabolic pathways and potential metabolites of these compounds, which is essential for understanding their pharmacokinetics and optimizing their therapeutic use (Theoharides et al., 1985).
Synthesis and Antimicrobial Study
Patel and Patel (2010) conducted a study on the synthesis of fluoroquinolone-based 4-thiazolidinones from compounds similar to this compound. This research not only expands the chemical diversity of fluoroquinolone derivatives but also explores their potential antimicrobial activities, highlighting the versatility of these compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Drug Discovery and Development
Exploring the antileishmanial activity of lepidines, Kinnamon et al. (1978) discovered that derivatives of 6-methoxy-4-methyl-8-aminoquinoline exhibit significant efficacy against Leishmania donovani. This finding underscores the potential of compounds like this compound in the development of novel antileishmanial therapies (Kinnamon et al., 1978).
Mechanism of Action
Target of Action
Similar compounds have been known to target methionine aminopeptidase in escherichia coli .
Mode of Action
It’s known that methionine aminopeptidase, a potential target, plays a crucial role in removing the n-terminal methionine from nascent proteins . The interaction of the compound with this enzyme could potentially alter protein synthesis.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-7-10-3-2-6-15-13(10)12(8-11)16-14(17)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFAWPJBDXZQCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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